[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone is a useful research compound. Its molecular formula is C16H17N7O2 and its molecular weight is 339.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone is a novel synthetic molecule that incorporates pharmacologically significant moieties: oxadiazole, triazole, and piperidine. Each of these components has been associated with various biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure can be broken down into its key components:
- Oxadiazole : Known for its antibacterial and anti-inflammatory properties.
- Triazole : Often associated with antifungal and anticancer activities.
- Piperidine : Recognized for its role in various therapeutic applications including analgesic and antipsychotic effects.
Antibacterial Activity
Recent studies have shown that derivatives containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, compounds similar to the one demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Compound | Bacterial Strain | Activity Level |
---|---|---|
7l | S. typhi | Strong |
7m | B. subtilis | Moderate |
7n | E. coli | Weak |
Anticancer Activity
The triazole component has been linked to anticancer properties through mechanisms involving apoptosis induction in cancer cells. Specifically, derivatives that activate human caseinolytic protease P (HsClpP) have shown promise in treating hepatocellular carcinoma (HCC) by promoting mitochondrial homeostasis and inducing cell death in cancerous cells . The compound SL44, a related derivative, exhibited an IC50 of 3.1 μM against HCCLM3 cells.
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:
- AChE Inhibition : Compounds with similar structures have shown strong inhibitory activity against AChE, which is critical for treating Alzheimer's disease.
- Urease Inhibition : The synthesized compounds exhibited significant urease inhibition with IC50 values ranging from 1.13 µM to 6.28 µM, indicating their potential as therapeutic agents for conditions like kidney stones .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of compounds containing oxadiazole and piperidine moieties:
-
Study on Oxadiazole Derivatives :
- Researchers synthesized a series of oxadiazole derivatives and evaluated their antibacterial and enzyme inhibitory activities.
- Findings indicated that certain derivatives displayed high potency against urease and AChE, suggesting their therapeutic potential in treating infections and neurodegenerative diseases .
- Triazole-Based Anticancer Research :
Propriétés
IUPAC Name |
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c17-14-15(20-25-19-14)23-13(11-7-3-1-4-8-11)12(18-21-23)16(24)22-9-5-2-6-10-22/h1,3-4,7-8H,2,5-6,9-10H2,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDIDDQOSSALOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350642 |
Source
|
Record name | [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312275-03-9 |
Source
|
Record name | [1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-piperidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.